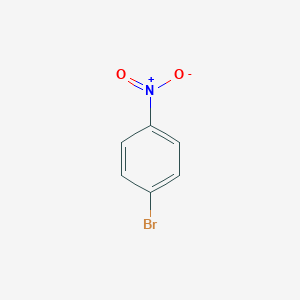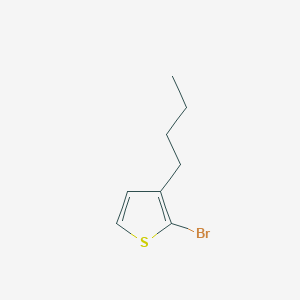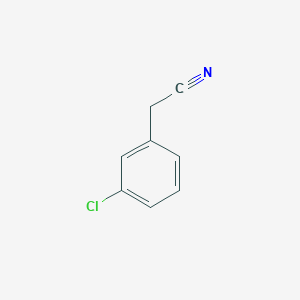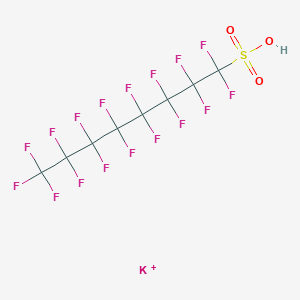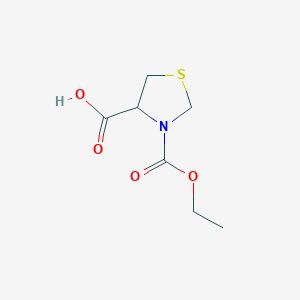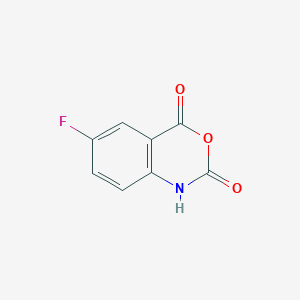
5-Fluoroisatoic anhydride
Descripción general
Descripción
5-Fluoroisatoic anhydride is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol . It is also known by its IUPAC name, 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . This compound is a derivative of isatoic anhydride, where a fluorine atom is substituted at the 5-position of the aromatic ring. It is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-Fluoroisatoic anhydride is utilized in various scientific research applications, including:
Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the preparation of active pharmaceutical ingredients (APIs) and drug intermediates.
Agrochemicals: Employed in the synthesis of herbicides, insecticides, and fungicides.
Material Science: Investigated for its potential use in the development of novel materials with specific properties
Mecanismo De Acción
Target of Action
It is known to be a versatile pharmaceutical intermediate used in the preparation of various bioactive compounds .
Mode of Action
It is known to be involved in the synthesis of various bioactive compounds, suggesting that it may interact with multiple targets in different ways .
Biochemical Pathways
Given its role as a pharmaceutical intermediate, it is likely involved in various biochemical reactions leading to the formation of bioactive compounds .
Result of Action
As a pharmaceutical intermediate, its primary role is likely in the synthesis of various bioactive compounds .
Action Environment
It is known that it is stable at room temperature and soluble in dmso .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisatoic anhydride typically involves the reaction of 5-fluoroisatin with phosgene or triphosgene . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Starting Material: 5-Fluoroisatin
Reagent: Phosgene or triphosgene
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the formation of this compound as a white to yellow solid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoroisatoic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The anhydride group is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-fluoroisatoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions (e.g., room temperature, organic solvents like dichloromethane or tetrahydrofuran).
Hydrolysis: Aqueous solutions or humid environments can induce hydrolysis, typically at room temperature.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
5-Fluoroisatoic Acid: Formed by hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroisatin: The precursor to 5-Fluoroisatoic anhydride, with similar reactivity but lacking the anhydride functionality.
Isatoic Anhydride: The non-fluorinated analog, used in similar synthetic applications but with different reactivity due to the absence of the fluorine atom.
6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione: Another fluorinated derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the fluorine atom can enhance biological activity and metabolic stability .
Propiedades
IUPAC Name |
6-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKGOWGNYKVYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302241 | |
| Record name | 5-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-69-7 | |
| Record name | 321-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
